trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine

Medicinal Chemistry Stereochemistry Kinase Inhibitors

CRITICAL: CAS 755039-90-8 is the cis-(1S,4S) isomer, structurally distinct from the trans-isomer (CAS 876461-31-3). Patents from Hengrui Medicine and Boehringer Ingelheim exclusively claim the cis configuration as the active pharmacophore for Plk1 inhibition in dihydropteridinone oncology candidates. Using the trans-isomer yields an inactive diastereomer, compromising target binding and synthetic validity. Supplied as the free base with ≥98% purity, this intermediate is optimized for amide coupling and SAR derivatization. Each batch includes a COA with cis/trans ratio verification. Order standard research quantities or inquire about custom synthesis and bulk supply.

Molecular Formula C14H27N3
Molecular Weight 237.38 g/mol
CAS No. 755039-90-8
Cat. No. B3153251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine
CAS755039-90-8
Molecular FormulaC14H27N3
Molecular Weight237.38 g/mol
Structural Identifiers
SMILESC1CC1CN2CCN(CC2)C3CCC(CC3)N
InChIInChI=1S/C14H27N3/c15-13-3-5-14(6-4-13)17-9-7-16(8-10-17)11-12-1-2-12/h12-14H,1-11,15H2
InChIKeyLBYALFWGJOLWMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine (755039-90-8): cis-Isomer Core Intermediate for Dihydropteridinone Kinase Inhibitors


The CAS number 755039-90-8 specifically designates the cis-isomer, (1S,4S)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine . This compound is a chiral piperazine-cyclohexylamine building block with a molecular formula of C14H27N3 and a molecular weight of 237.38 . Its documented industrial relevance lies in its role as a key synthetic intermediate in the development of dihydropteridinone derivatives, a class of compounds recognized for their kinase inhibitory properties, notably as Polo-like Kinase 1 (Plk1) inhibitors [1]. It is not itself a drug candidate but is an essential chemical precursor for constructing more complex, pharmacologically active molecules .

Why cis-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine (755039-90-8) Cannot Be Substituted by its trans-Isomer


The cis-isomer (755039-90-8) and its trans-counterpart (CAS 876461-31-3) are not interchangeable synthons. They exhibit distinct stereochemistry that can lead to different spatial arrangements in the final target molecule . Critically, patent literature for dihydropteridinone Plk1 inhibitors explicitly and exclusively claims the cis-4-(4-(cyclopropylmethyl)-1-piperazinyl)cyclohexyl fragment as an essential substructure for the desired biological activity [1]. Using the trans-isomer as a building block would result in a diastereomer, fundamentally altering the three-dimensional conformation of the final compound and thereby invalidating the synthetic route and likely abrogating target binding and efficacy [2]. This makes stereochemical fidelity a critical procurement specification.

Quantitative Evidence for the Selection of cis-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine (755039-90-8)


Stereochemical Specificity: Patent-Driven Requirement for the cis-Isomer in Plk1 Inhibitors

The differentiation between cis (755039-90-8) and trans (876461-31-3) isomers is absolute in the context of dihydropteridinone Plk1 inhibitor synthesis. The cis-configuration is a mandatory, explicitly claimed substructure in key patents, whereas the trans-configuration is not mentioned, rendering the trans-isomer a non-starter for this established application [1]. The precise stereochemistry (1S,4S) ensures the correct spatial orientation of the piperazine and cyclohexylamine moieties required for downstream target engagement [2].

Medicinal Chemistry Stereochemistry Kinase Inhibitors Plk1

Differentiated Physicochemical Properties: cis vs. trans Isomer in Salt Formation

The cis and trans isomers form distinct salt derivatives with different physicochemical properties, which is a critical consideration for process chemistry. The cis-isomer (755039-90-8) is commonly supplied as the free base, while the trans-isomer is often supplied as a trihydrochloride salt (CAS 882660-42-6) with a molecular formula of C14H30Cl3N3 . This difference in salt form directly impacts key parameters for synthesis, such as solubility, hygroscopicity, and stoichiometry. The free base form of the cis-isomer (MW 237.38) offers greater versatility for downstream coupling reactions compared to the pre-formed salt of the trans-isomer (MW 346.77), which may require a neutralization step .

Process Chemistry Formulation Solubility Crystallinity

Commercial Availability and Purity: Supply Chain Differentiation

The cis-isomer (755039-90-8) is a stocked, research-grade chemical with defined purity and pricing, whereas the trans-isomer (876461-31-3) is less readily available from major suppliers. This reflects the cis-isomer's established role as a key intermediate . The cis-isomer is routinely supplied at high purity (e.g., 98.00%) in research quantities (100mg, 250mg, 1g), with transparent pricing [1]. This contrasts with the trans-isomer, for which supply information is more limited, often requiring custom synthesis or sourced from smaller, niche suppliers. This established supply chain for 755039-90-8 reduces procurement risk and ensures material consistency for long-term research projects.

Procurement Supply Chain Purity Analytical Chemistry

High-Value Application Scenarios for cis-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine (755039-90-8)


Synthesis of Patented Dihydropteridinone Plk1 Inhibitors

This is the primary and most critical application for 755039-90-8. It serves as a key building block in the multi-step synthesis of dihydropteridinone derivatives, which are potent inhibitors of Polo-like Kinase 1 (Plk1). The cis-stereochemistry is an absolute requirement for the biological activity of the final drug candidates, as specified in patents by Hengrui Medicine and Boehringer Ingelheim [1]. Any deviation from this stereochemistry would result in a different diastereomer, invalidating the synthetic route and the resulting compound's efficacy. Therefore, this compound is essential for any research group or pharmaceutical company working within this specific, patented chemical space for oncology drug discovery [2].

Structure-Activity Relationship (SAR) Studies for Plk1-Targeting Scaffolds

Beyond direct synthesis of known inhibitors, 755039-90-8 is an invaluable tool for medicinal chemists exploring the SAR of the Plk1 pharmacophore. By using this chiral building block, researchers can systematically vary other parts of the molecule while maintaining the critical cis-piperazine-cyclohexylamine core, enabling a clear understanding of how other substituents influence potency, selectivity, and pharmacokinetic properties. The availability of the cis-isomer in high purity as a free base [1] facilitates a wide range of amide coupling and other derivatization reactions, making it the definitive starting material for any novel analog program in this class.

Reference Standard for Analytical and Chiral Purity Methods

Due to its defined stereochemistry (1S,4S), 755039-90-8 can serve as a primary reference standard for developing and validating chiral analytical methods. In the context of process chemistry, it is crucial to verify that the cis-isomer is not contaminated with the trans-isomer, as this could lead to the formation of undesired diastereomeric impurities in the final drug substance [1]. A high-purity sample of 755039-90-8 is therefore required to establish method specificity, determine limits of detection (LOD), and quantify potential stereochemical impurities in both the starting material and final active pharmaceutical ingredient (API).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.